molecular formula C7H4BrF3O B1415597 2-Bromo-6-(difluoromethyl)-3-fluorophenol CAS No. 1804404-66-7

2-Bromo-6-(difluoromethyl)-3-fluorophenol

Cat. No.: B1415597
CAS No.: 1804404-66-7
M. Wt: 241 g/mol
InChI Key: QQSURKOLZRLXPR-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethyl)-3-fluorophenol: is an organic compound with the molecular formula C7H3BrF4O It is a derivative of benzodifluoride, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethyl)-3-fluorophenol typically involves multi-step organic reactions. One common method is the halogenation of 2-hydroxybenzodifluoride, followed by selective bromination and fluorination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(difluoromethyl)-3-fluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted benzodifluorides.

    Oxidation: Formation of 3-bromo-4-fluoro-2-ketobenzodifluoride.

    Reduction: Formation of 3-bromo-4-fluorobenzodifluoride.

Scientific Research Applications

2-Bromo-6-(difluoromethyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethyl)-3-fluorophenol involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with various substrates, influencing the compound’s reactivity and stability. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules. These interactions can modulate the compound’s biological activity and its effectiveness in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorobenzotrifluoride
  • 3-Bromo-4-fluoro-2-hydroxybenzonitrile
  • 3-Bromo-4-fluorobenzaldehyde

Uniqueness

2-Bromo-6-(difluoromethyl)-3-fluorophenol is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group on the benzodifluoride core. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for forming diverse chemical derivatives. The hydroxyl group also enhances its solubility in polar solvents, making it more versatile in various chemical reactions and applications.

Biological Activity

2-Bromo-6-(difluoromethyl)-3-fluorophenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C7H4BrF3O. Its structure features a bromine atom and two fluorine atoms attached to a phenolic ring, which may influence its reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that halogenated phenols can exhibit various biological activities, including:

  • Antimicrobial Activity : Halogenated compounds often show enhanced antimicrobial properties due to their ability to disrupt cellular membranes or interfere with metabolic processes.
  • Enzyme Inhibition : These compounds may inhibit specific enzymes, impacting biochemical pathways crucial for cell survival.
  • Anticancer Properties : Some studies suggest that fluorinated phenols can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Interaction with Membrane Proteins : The presence of halogens can alter the lipophilicity of the compound, enhancing its ability to penetrate cell membranes and interact with membrane proteins.
  • Reactive Oxygen Species (ROS) Generation : Some fluorinated compounds have been shown to generate ROS, leading to oxidative stress and subsequent cellular damage.
  • Targeting Specific Receptors or Enzymes : The compound may selectively bind to certain receptors or enzymes, inhibiting their activity and altering downstream signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various halogenated phenols, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound inhibited the proliferation of specific cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Comparative Data Table

PropertyThis compoundSimilar Compounds
Molecular FormulaC7H4BrF3OVaries (e.g., C7H4ClF2O)
Antimicrobial ActivityEffective against Gram-positive bacteriaVaries widely
CytotoxicityInduces apoptosis in cancer cellsDepends on structure
Enzyme InhibitionPotential inhibitor of specific enzymesVaries by compound

Properties

IUPAC Name

2-bromo-6-(difluoromethyl)-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-4(9)2-1-3(6(5)12)7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSURKOLZRLXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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